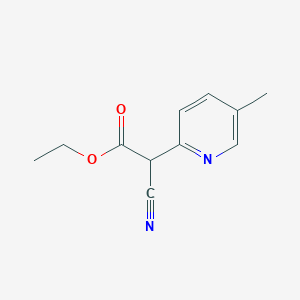
Benzyl 4-(3-(tert-butoxycarbonyl)azetidin-1-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(3-(tert-butoxycarbonyl)azetidin-1-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an azetidine ring, and a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(3-(tert-butoxycarbonyl)azetidin-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common approach is the [3+2] cycloaddition reaction, which is used to form the azetidine ring. The tert-butoxycarbonyl group is introduced to protect the amine functionality during the synthesis . Detailed NMR spectroscopic experiments, HRMS, and elemental analysis are used to confirm the structure of the synthesized compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale reactions. This includes the use of flow microreactor systems to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-(3-(tert-butoxycarbonyl)azetidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Benzyl 4-(3-(tert-butoxycarbonyl)azetidin-1-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl 4-(3-(tert-butoxycarbonyl)azetidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine and piperidine rings provide conformational flexibility, allowing the compound to interact with various biological macromolecules. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under specific conditions to reveal the active amine functionality .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
Uniqueness
Benzyl 4-(3-(tert-butoxycarbonyl)azetidin-1-yl)piperidine-1-carboxylate is unique due to its combination of azetidine and piperidine rings, along with the tert-butoxycarbonyl protecting group. This combination provides distinct structural and chemical properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C21H30N2O4 |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
benzyl 4-[3-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H30N2O4/c1-21(2,3)27-19(24)17-13-23(14-17)18-9-11-22(12-10-18)20(25)26-15-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3 |
Clé InChI |
QJMRECWTZXAXKR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CN(C1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13905186.png)
![3-[5-[bis(prop-2-enoxy)phosphoryloxymethyl]-3,4-bis[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13905192.png)


![4-[(E)-5,6-Dihydro-2,3'-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol](/img/structure/B13905203.png)
![Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B13905211.png)
![tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate](/img/structure/B13905217.png)



![4-Bromopyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13905232.png)

![(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13905255.png)

